2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate is a synthetic organic compound characterized by the presence of a trifluoroethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate typically involves the reaction of 5-methylthiophene-2-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial quantities.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the trifluoroethyl group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoroethyl group, which can enhance binding affinity.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoroethyl group.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This group can also form strong hydrogen bonds and van der Waals interactions with target proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-phenylcarbamate: Similar in structure but with a phenyl group instead of a thiophene ring.
2,2,2-Trifluoroethyl N-(2-thienyl)carbamate: Contains a thiophene ring but lacks the methyl substitution.
Uniqueness: 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate is unique due to the presence of both the trifluoroethyl group and the 5-methylthiophene ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-5-2-3-6(15-5)12-7(13)14-4-8(9,10)11/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJXZDVKJLJTGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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